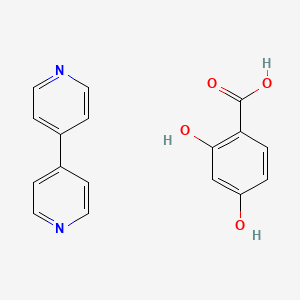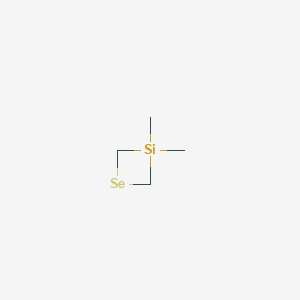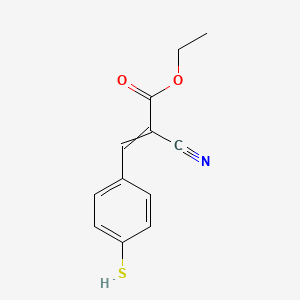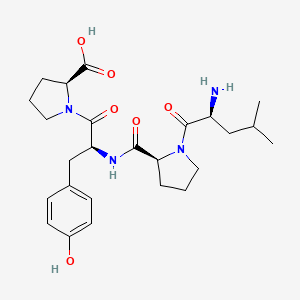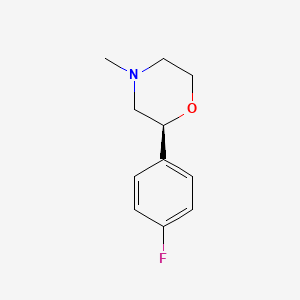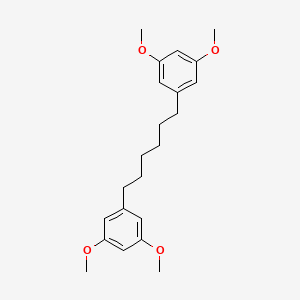![molecular formula C20H32O5 B14197603 2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol CAS No. 918789-83-0](/img/structure/B14197603.png)
2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity. The compound is characterized by the presence of an ethoxy group, a dioxolane ring, and a phenol group, which contribute to its diverse chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol typically involves the reaction of ethyl vanillin with propylene glycol under acidic conditions to form the dioxolane ring. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure its purity and consistency .
化学反応の分析
Types of Reactions
2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy and dioxolane groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the reaction conditions and reagents used .
科学的研究の応用
2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: In the study of enzyme interactions and as a model compound in biochemical assays.
Industry: Used in the production of fragrances, flavors, and as an additive in various industrial processes
作用機序
The mechanism of action of 2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The dioxolane ring can interact with nucleophiles, leading to various biochemical reactions. The ethoxy group can enhance the compound’s solubility and stability, facilitating its use in different applications .
類似化合物との比較
Similar Compounds
- Ethyl vanillin propylene glycol acetal
- 2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
- Phenol, 2-ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)-
Uniqueness
2-Ethoxy-4-(4-{[(2-ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)phenol is unique due to its combination of an ethoxy group, a dioxolane ring, and a phenol group. This combination provides the compound with enhanced stability, reactivity, and versatility compared to similar compounds .
特性
CAS番号 |
918789-83-0 |
|---|---|
分子式 |
C20H32O5 |
分子量 |
352.5 g/mol |
IUPAC名 |
2-ethoxy-4-[4-(2-ethylhexoxymethyl)-1,3-dioxolan-2-yl]phenol |
InChI |
InChI=1S/C20H32O5/c1-4-7-8-15(5-2)12-22-13-17-14-24-20(25-17)16-9-10-18(21)19(11-16)23-6-3/h9-11,15,17,20-21H,4-8,12-14H2,1-3H3 |
InChIキー |
FLWUFKLTOVUWCQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COCC1COC(O1)C2=CC(=C(C=C2)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


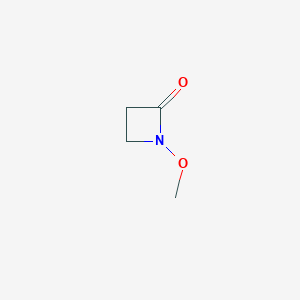
![N-(2,4-Difluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14197523.png)
![2-(2-Fluorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14197528.png)
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(4-chlorophenyl)-](/img/structure/B14197529.png)
![[4-(1-Phenylethyl)piperazin-1-yl][5-(pyridin-2-yl)thiophen-2-yl]methanone](/img/structure/B14197536.png)
